molecular formula C12H11NO B1627066 1-Benzyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-48-2

1-Benzyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1627066
CAS RN: 30186-48-2
M. Wt: 185.22 g/mol
InChI Key: VVUVCKSHUSFLOE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-Benzyl-1H-pyrrole-3-carbaldehyde is 1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Benzyl-1H-pyrrole-3-carbaldehyde has a molecular weight of 185.23 g/mol . It is a liquid at room temperature . The melting point is 92-93°C .

Scientific Research Applications

Supramolecular Chemistry and Magnetism

1-Benzyl-1H-pyrrole-3-carbaldehyde derivatives have been utilized in the synthesis of complex molecular structures exhibiting unique properties. For instance, the application of related pyrrolecarbaldehyde derivatives in supramolecular chemistry has led to the creation of high nuclearity Mn(III) clusters that function as single molecule magnets, showcasing potential for advances in quantum computing and data storage technologies (Giannopoulos et al., 2014).

Organic Synthesis and Material Science

The chemical versatility of pyrrolecarbaldehydes, including 1-Benzyl-1H-pyrrole-3-carbaldehyde, is evident in their role as precursors for synthesizing a wide range of organic compounds. These compounds are used in creating ligands for metal complexes, potential medications, and materials for optoelectronic devices. Their transformation leads to the generation of carbolines, cyanopyrroles, and divinylpyrroles, underscoring the synthetic potential of the carbonyl group in combination with the biological significance of pyrroles (Schmidt et al., 2012).

Catalysis and Synthetic Methodologies

In catalysis, derivatives of pyrrolecarbaldehydes have facilitated the development of novel synthetic routes. For example, copper-catalyzed three-component formal benzannulation reactions using indole-3-carbaldehydes or 1-methyl-pyrrole-2-carbaldehydes have yielded a variety of unsymmetrically substituted carbazoles and indoles. These products exhibit unusual aggregation-induced emission (AIE) properties, highlighting the method's efficiency, atom economy, and the broad applicability of pyrrolecarbaldehyde derivatives in synthesizing polycyclic compounds (Guo et al., 2020).

Biomolecular Interactions and Crystal Engineering

The study of pyrrolecarbaldehyde derivatives extends into the understanding of biomolecular interactions and crystal engineering. Research on pyrrole-2-carbaldehyde isonicotinoylhydrazone and its hydrate has revealed characteristic features of intra- and intermolecular interactions. These findings provide insights into the role of substituents in modifying electron density and basicity, influencing hydrogen bonding and crystal structure formation (Safoklov et al., 2002).

Environmental and Green Chemistry

The conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes represents an environmentally friendly approach to synthesizing sustainable platform chemicals. This method highlights the potential of pyrrolecarbaldehydes in green chemistry, offering pathways to synthesize drug intermediates, food flavors, and functional materials from renewable resources (Adhikary et al., 2015).

properties

IUPAC Name

1-benzylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVCKSHUSFLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576739
Record name 1-Benzyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrrole-3-carbaldehyde

CAS RN

30186-48-2
Record name 1-Benzyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzylamine (540 mg, 5.00 mmol) and acetic acid (10 mL) were added to 2,5-dimethoxy-tetrahydrofuran-3-carbaldehyde (1 g, 6.25 mmol), and the solution was stirred for 20 minutes at 90° C. Water and ethyl acetate were added to the reaction solution, which was then partitioned, the organic layer was washed with an aqueous solution 2N sodium hydroxide once and with water twice, filtered with a glass filter lined with silica gel, the filtrate was evaporated in vacuo, and title compound (800 mg, 4.3 mmol, 68.8%) was obtained as a brown oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhou, Z Huang, H Huang, C Song, J Chang - Tetrahedron, 2021 - Elsevier
… The title compound was prepared according to the general procedure II by stirring a mixture of 1-benzyl-1H-pyrrole-3-carbaldehyde (93 mg, 0.5 mmol), 1H-pyrrole (101 mg, 1.5 mmol), …
Number of citations: 1 www.sciencedirect.com

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